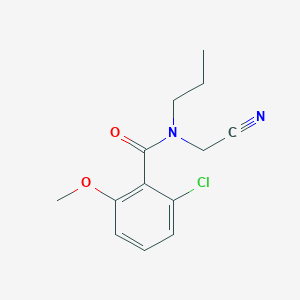

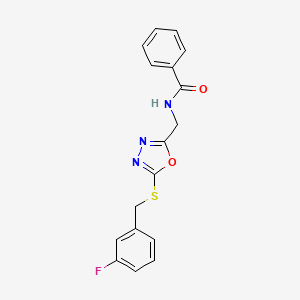

2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of cyanoacetamides . Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties . They are considered one of the most important precursors for heterocyclic synthesis .

Synthesis Analysis

Cyanoacetamides can be synthesized in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .

Chemical Reactions Analysis

Cyanoacetamides are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Molecular Structure and Reactivity

- Studies on similar compounds, such as benzamide derivatives and N-heterocyclic carbenes, focus on understanding their molecular structures, reactivity, and potential for forming complex chemical structures. For instance, the reactivity of oxalamide-based carbenes towards different reagents has been explored to produce cyclopropanation products and selenides, indicating a broad spectrum of chemical reactivity that could be relevant for synthesizing new materials or pharmaceuticals (Braun, Frank, & Ganter, 2012).

Environmental Presence and Behavior

- Research on the environmental presence and behavior of related compounds, such as parabens (used in pharmaceuticals and cosmetics), highlights their ubiquity and persistence in aquatic environments. This research is critical for understanding the environmental impact of these chemicals and developing strategies for their management (Haman, Dauchy, Rosin, & Munoz, 2015).

Photophysical Properties

- Investigations into the photophysical properties of benzamide derivatives offer insights into how substituents affect their photochemical behavior. Such studies are essential for designing compounds with specific optical properties, which can be used in various applications, including organic electronics and photopharmacology (Yang, Liau, Wang, & Hwang, 2004).

Synthetic Applications

- The synthesis and application of related compounds in organic chemistry, such as the development of new synthetic methodologies or the synthesis of specific structures, demonstrate the importance of these chemicals in advancing chemical synthesis. For example, the synthesis of trisubstituted allenylsilanes via regioselective C-H functionalization shows the potential for creating complex molecules with significant synthetic and industrial value (Zeng, Wu, Fu, & Ma, 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-cyanoacetamides, are known to be important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

Based on the chemical reactivity of similar compounds, it can be inferred that the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

It’s known that n-cyanoacetamides, a related class of compounds, are used in the synthesis of various organic heterocycles . These heterocycles could potentially interact with numerous biochemical pathways, depending on their specific structures and properties.

Result of Action

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists . The specific effects would likely depend on the particular derivative and its interactions with biological targets.

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-3-8-16(9-7-15)13(17)12-10(14)5-4-6-11(12)18-2/h4-6H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFZOTXSLRHSOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=C(C=CC=C1Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2884957.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884961.png)

![Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2884962.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2884964.png)

![6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2884972.png)